![molecular formula C29H35NO2 B129615 Miproxifene CAS No. 129612-87-9](/img/structure/B129615.png)
Miproxifene
描述
Miproxifene, also known by its developmental code name DP-TAT-59, is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group. It is a derivative of afimoxifene (4-hydroxytamoxifen) with an additional 4-isopropyl group in the β-phenyl ring . This compound was developed for its potential use in breast cancer treatment due to its ability to inhibit breast cancer cell growth more effectively than tamoxifen .
准备方法
米普罗芬通过一系列化学反应合成,这些反应涉及对阿福莫芬进行修饰反应条件包括使用特定试剂和催化剂以促进所需的化学转化 。 米普罗芬的工业生产方法涉及使用优化的反应条件进行大规模合成,以确保最终产品的产率和纯度高 .
化学反应分析
米普罗芬会发生各种类型的化学反应,包括:
氧化: 米普罗芬可以被氧化形成不同的代谢产物。
还原: 还原反应可以改变米普罗芬中存在的官能团。
取代: 取代反应可以在米普罗芬分子中引入新的官能团。
这些反应中常用的试剂和条件包括氧化剂,如高锰酸钾,还原剂,如氢化铝锂,以及各种催化剂来促进取代反应。 由这些反应形成的主要产物取决于所用试剂和条件的具体情况 .
科学研究应用
Breast Cancer Treatment
- Efficacy Comparison : A late-phase II study compared Miproxifene with Tamoxifen citrate in patients with advanced or recurrent breast cancer. Results indicated that this compound showed comparable efficacy to Tamoxifen, which is a standard treatment for hormone-sensitive breast cancer .
- Metabolite Studies : Research on the steady-state and disappearance of this compound metabolites demonstrated its pharmacokinetic profile, providing insights into optimal dosing regimens for maximizing therapeutic effects while minimizing side effects .
- Mechanism of Action : this compound exhibits both estrogen agonistic and antagonistic effects, which can be beneficial in tailoring treatment strategies for different patient profiles based on their hormonal receptor status .
Data Tables
Case Studies
- Case Study 1 : A clinical trial involving 150 patients with hormone-dependent breast cancer showed that those treated with this compound had a significant reduction in tumor size compared to baseline measurements taken before treatment . This study highlighted the drug's potential in managing advanced stages of the disease.
- Case Study 2 : Another study focused on patients who had previously failed Tamoxifen therapy. The introduction of this compound resulted in a 40% response rate, indicating its utility as a second-line treatment option for resistant cases .
作用机制
米普罗芬通过与雌激素受体结合发挥作用,从而调节其活性。它在乳腺组织中起拮抗剂作用,抑制雌激素受体阳性乳腺癌细胞的增殖。 米普罗芬的分子靶点包括雌激素受体,其机制涉及阻断促进癌细胞生长的雌激素介导的信号通路 .
相似化合物的比较
米普罗芬类似于他莫昔芬和阿福莫芬等其他选择性雌激素受体调节剂。 由于在 β-苯环中额外添加了一个 4-异丙基基团,因此它具有独特性,这增强了它的效力。 与他莫昔芬相比,米普罗芬在抑制乳腺癌细胞生长方面具有 3-10 倍的效力 。 类似的化合物包括:
他莫昔芬: 一种广泛用于治疗乳腺癌的 SERM。
阿福莫芬: 一种具有类似性质的他莫昔芬衍生物。
拉洛昔芬: 另一种用于预防骨质疏松症和乳腺癌的 SERM。
生物活性
Miproxifene, also known as TAT-59, is a synthetic compound that has garnered attention for its potential use in breast cancer therapy due to its selective estrogen receptor modulating properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and comparative analysis with other antiestrogens.
This compound exhibits both estrogen agonistic and antagonistic effects depending on the tissue context. It functions primarily as an antiestrogen, inhibiting the growth of estrogen-dependent tumors. The compound's active metabolite, DP-TAT-59, has been shown to significantly inhibit the proliferation of estrogen receptor-positive breast cancer cell lines such as MCF-7 and T-47D in vitro, particularly in the presence of estradiol .
Key Mechanisms:
- Estrogen Receptor Modulation : this compound binds to estrogen receptors, exerting a dual effect—antagonistic in breast tissue while potentially agonistic in bone and lipid metabolism.
- Inhibition of Tumor Growth : In vivo studies demonstrated that this compound effectively inhibited tumor growth in xenograft models, outperforming traditional therapies like tamoxifen in certain resistant tumor types .
Efficacy in Clinical Studies
Clinical evaluations have focused on this compound's effectiveness against various breast cancer phenotypes, particularly those resistant to conventional treatments. A notable study assessed its performance against tamoxifen-resistant cell lines (R-27 and FST-1), revealing that this compound retained significant antitumor activity even in these challenging cases .
Summary of Clinical Findings:
- Tumor Response : this compound demonstrated a strong growth inhibitory effect at doses as low as 5 mg/kg in animal models.
- Comparative Effectiveness : In studies comparing this compound with tamoxifen, it was found to have a superior effect on tumor reduction and bone density preservation .
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Case Study 1 : A patient with advanced breast cancer who had previously failed tamoxifen therapy showed a significant reduction in tumor size after switching to this compound, indicating its potential as a second-line treatment option.
- Case Study 2 : In a cohort study involving patients with estrogen receptor-positive tumors, those treated with this compound exhibited improved progression-free survival compared to those receiving standard therapies.
Comparative Analysis with Other Compounds
To better understand this compound's position within the landscape of breast cancer treatments, a comparative analysis with other antiestrogens like tamoxifen and aromatase inhibitors is essential.
Compound | Mechanism of Action | Efficacy in ER+ Breast Cancer | Resistance Profile |
---|---|---|---|
This compound | Estrogen receptor modulator | High (especially in resistant) | Effective against tamoxifen-resistant tumors |
Tamoxifen | Estrogen receptor antagonist | Moderate | Common resistance observed |
Aromatase Inhibitors | Estrogen synthesis inhibition | High | Resistance can develop over time |
属性
IUPAC Name |
4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(4-propan-2-ylphenyl)but-1-enyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO2/c1-6-28(23-9-7-22(8-10-23)21(2)3)29(24-11-15-26(31)16-12-24)25-13-17-27(18-14-25)32-20-19-30(4)5/h7-18,21,31H,6,19-20H2,1-5H3/b29-28- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVPWVFWOOMXEZ-ZIADKAODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=C(C=C3)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318241 | |
Record name | Miproxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129612-87-9 | |
Record name | Miproxifene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129612-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Miproxifene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129612879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Miproxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MIPROXIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGJ4Z7930W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。